1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

Antimicrobial Structure-Activity Relationship Halo-nitro compounds

Researchers requiring a versatile aryl bromide for Suzuki, Buchwald-Hartwig, or SNAr chemistry often face limited reactivity with chloro/fluoro analogs. This 5-bromo-2-methoxy-3-nitroacetophenone resolves this with: • Enhanced halogen-bond donor strength (Br > Cl > F) for fragment-based screening • Superior SNAr leaving-group ability enabling milder reaction conditions • Unambiguous Br isotopic MS fingerprint for ADME/PK studies Supplied as pale-yellow solid, ≥95% purity, with reliable global fulfillment.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 474554-55-7
Cat. No. B3138968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one
CAS474554-55-7
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC
InChIInChI=1S/C9H8BrNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3
InChIKeyPVSWQZFTEOYXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Properties


1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one (CAS 474554-55-7) is a polysubstituted aromatic ketone with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol . The compound belongs to the brominated nitroacetophenone class and is characterized by three key substituents on the phenyl ring: a bromine atom at position 5, a methoxy group at position 2, and a nitro group at position 3 . It is typically supplied as a pale-yellow solid with a commercial purity specification of ≥95% . This substitution pattern distinguishes it from mono- or di-substituted acetophenone analogs and provides a unique reactivity profile for downstream synthetic transformations.

Why Generic Acetophenone Analogs Cannot Substitute


Substitution of 1-(5-bromo-2-methoxy-3-nitrophenyl)ethan-1-one with closely related analogs—such as the 5-chloro (CAS 685892-21-1), 5-fluoro (CAS 685892-18-6), des-bromo (CAS 85276-73-9), or des-nitro (CAS 16740-73-1) derivatives—is not scientifically interchangeable because the specific 5-bromo/2-methoxy/3-nitro tri-substitution pattern governs both electronic properties and reactivity . The bromine atom serves as both a heavy halogen for halogen bonding interactions and a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to chlorine or fluorine [1]; the nitro group exerts a strong electron-withdrawing meta-directing effect that activates the ring toward SNAr; and the methoxy group provides an ortho-directing electron-donating influence that modulates regioselectivity . Removing or replacing any single substituent fundamentally alters the compound's physicochemical profile and synthetic utility, making direct functional equivalence impossible.

Differential Evidence vs. Closest Analogs


Bromo-Substitution Preference for Antimicrobial Potency

In a foundational structure-activity study of sec-α-halo-nitro compounds, Bowman and Stretton (1972) demonstrated that sec-bromo derivatives exhibit superior antimicrobial activity and stability compared to their chloro and iodo counterparts [1]. While this study did not test the specific compound 1-(5-bromo-2-methoxy-3-nitrophenyl)ethan-1-one, the systematic finding that bromo-substituted α-halo-nitro compounds are the most active and stable members of the series provides class-level inference that the 5-bromo substitution in the target compound contributes to superior antimicrobial potential compared to hypothetical 5-chloro or 5-fluoro analogs.

Antimicrobial Structure-Activity Relationship Halo-nitro compounds

Molecular Weight and Isotopic Signature for LC-MS/MS Detection

The molecular weight of 1-(5-bromo-2-methoxy-3-nitrophenyl)ethan-1-one (274.07 g/mol) is substantially higher than that of its des-bromo analog 1-(2-methoxy-3-nitrophenyl)ethanone (195.17 g/mol) and exceeds the 5-chloro (229.62 g/mol) and 5-fluoro (213.16 g/mol) analogs. Additionally, the presence of bromine provides a characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) that serves as a unique mass spectrometric fingerprint, facilitating unambiguous identification and quantification in complex biological matrices. This isotopic signature is absent in the chloro analog (³⁵Cl:³⁷Cl ratio of ~3:1) and non-existent in the fluoro analog.

LC-MS/MS Mass spectrometry Isotopic pattern

Cross-Coupling Reactivity Advantage of the 5-Bromo Handle

The aryl bromide moiety in 1-(5-bromo-2-methoxy-3-nitrophenyl)ethan-1-one is a highly competent participant in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc.) and in nucleophilic aromatic substitution (SNAr) reactions [1]. In high-temperature aqueous SNAr studies, the reaction rate of bromobenzene with hydroxide ion was found to follow the order bromo > fluoro > chloro for phenol production [2]. This means the target compound's 5-bromo substituent offers a reactivity advantage over the corresponding 5-chloro analog for SNAr diversification, while maintaining greater stability and ease of handling compared to the more reactive but synthetically demanding aryl iodide derivatives.

Cross-coupling Suzuki-Miyaura SNAr Late-stage functionalization

Regiochemical Uniqueness in Commercial Chemical Space

A survey of commercial chemical supplier catalogs (ChemSpider, ChemSrc, CymitQuimica, AK Scientific, Fluorochem) confirms that the precise (5-bromo, 2-methoxy, 3-nitro) tri-substitution pattern on the acetophenone core is uniquely represented by CAS 474554-55-7 . The closest commercially available analogs carry either a different halogen at position 5 (5-fluoro: CAS 685892-18-6; 5-chloro: CAS 685892-21-1), lack the nitro group (5-bromo-2-methoxy: CAS 16740-73-1), lack the halogen (2-methoxy-3-nitro: CAS 85276-73-9), or place the substituents in different ring positions (e.g., 5-bromo-2-methoxy-4-nitro isomers). No commercial supplier catalogs a compound with exactly these three substituents in this specific arrangement other than the target compound itself.

Regiochemistry Substitution pattern Chemical space Commercial availability

Lipophilicity and Predicted Membrane Permeability

The Hansch π constant for aromatic bromine (+0.86) is substantially higher than that for chlorine (+0.71) and fluorine (+0.14) [1]. Consequently, 1-(5-bromo-2-methoxy-3-nitrophenyl)ethan-1-one is predicted to have a higher logP (estimated ~2.1–2.3) than its 5-chloro (estimated ~1.8–2.0) and 5-fluoro (estimated ~1.3–1.5) analogs, which translates to increased membrane permeability and potentially enhanced cell-based assay performance when intracellular target engagement is required. This quantitative lipophilicity difference is a direct consequence of the 5-bromo substituent and cannot be replicated by the 5-chloro or 5-fluoro analogs.

Lipophilicity logP Drug-likeness Permeability

Recommended Application Scenarios


Halogen Bonding in Hit-to-Lead Optimization

For fragment-based drug discovery or hit-to-lead programs where halogen bonding interactions with target protein backbone carbonyls or π-systems are desired, 1-(5-bromo-2-methoxy-3-nitrophenyl)ethan-1-one provides the optimal halogen-bond donor strength. The bromine atom's greater polarizability compared to chlorine or fluorine enhances halogen bond formation, while the electron-withdrawing nitro group further polarizes the C–Br bond, strengthening the σ-hole [1]. The compound's predicted logP advantage (+0.3 to +0.8 log units over chloro and fluoro analogs) additionally supports cell permeability for intracellular targets [2].

Parallel Library Synthesis via Cross-Coupling

The 5-bromo substituent serves as an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions, enabling rapid generation of diverse compound libraries from a single starting material [1]. The reactivity advantage of aryl bromides over aryl chlorides in cross-coupling chemistry is well-established, and the target compound's bromo group allows for milder reaction conditions and higher conversion rates compared to the 5-chloro analog [2]. This makes it the preferred scaffold for medicinal chemistry groups conducting parallel synthesis.

LC-MS/MS Trace Analysis with Unique Isotopic Pattern

The characteristic ¹:¹ bromine isotopic doublet provides an unambiguous mass spectrometric fingerprint that distinguishes the compound from matrix interferences in complex biological samples [1]. For ADME, pharmacokinetic, or environmental fate studies, this isotopic signature enables confident identification even at low concentrations, offering a distinct advantage over the 5-chloro analog's less distinctive ³⁵Cl:³⁷Cl (~3:1) pattern and the monoisotopic 5-fluoro analog [2].

Antimicrobial Screening of Bromo-Nitro Scaffolds

Based on the class-level evidence that sec-bromo-nitro compounds are the most active and stable members of the α-halo-nitro antimicrobial series [1], 1-(5-bromo-2-methoxy-3-nitrophenyl)ethan-1-one represents a structurally logical starting point for antibacterial and antifungal screening programs. The simultaneous presence of the bromo and nitro groups on the aromatic ring places this compound within the privileged substructure space identified by Bowman and Stretton (1972) as conferring maximal antimicrobial activity [2].

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